2-(2-Chloroanilino)acetohydrazide is an organic compound with the molecular formula and a molecular weight of 199.64 g/mol. It is classified as a hydrazide derivative, notable for its potential applications in medicinal chemistry and organic synthesis. This compound is synthesized through the reaction of 2-chloroaniline with acetohydrazide, typically under controlled conditions to optimize yield and purity .
The synthesis of 2-(2-Chloroanilino)acetohydrazide generally involves a two-step process:
The reaction conditions typically include:
Monitoring the reaction can be accomplished using Thin Layer Chromatography (TLC) to track the progress and confirm product formation .
The molecular structure of 2-(2-Chloroanilino)acetohydrazide features:
InChI=1S/C8H10ClN3O/c9-6-3-1-2-4-7(6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
TYYIIDNUIOPYMX-UHFFFAOYSA-N
2-(2-Chloroanilino)acetohydrazide can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for 2-(2-Chloroanilino)acetohydrazide involves its interaction with biological targets, particularly enzymes. As a hydrazide derivative, it can form covalent bonds with specific enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, potentially leading to therapeutic effects in medicinal applications .
The compound's stability and reactivity can be influenced by environmental factors such as pH and temperature during synthesis and storage .
2-(2-Chloroanilino)acetohydrazide has several applications:
This compound represents a significant area of interest for researchers exploring new synthetic pathways and potential therapeutic agents.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2